molecular formula C19H20N4S B11966953 4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11966953
M. Wt: 336.5 g/mol
InChI Key: AOZYETCXNUBMJK-UDWIEESQSA-N
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Description

4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: The isopropylbenzylidene and methylphenyl groups are introduced through substitution reactions, often using reagents like isopropylbenzaldehyde and 2-methylphenylhydrazine.

    Reaction Conditions: These reactions are usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like acetic acid or sulfuric acid may be used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient production, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((4-Isopropylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropylbenzylidene group, which may enhance its biological activity and chemical stability compared to similar compounds.

Properties

Molecular Formula

C19H20N4S

Molecular Weight

336.5 g/mol

IUPAC Name

3-(2-methylphenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4S/c1-13(2)16-10-8-15(9-11-16)12-20-23-18(21-22-19(23)24)17-7-5-4-6-14(17)3/h4-13H,1-3H3,(H,22,24)/b20-12+

InChI Key

AOZYETCXNUBMJK-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(C)C

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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